3-(5-(6-(Piperidin-1-yl)pyrimidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid
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Overview
Description
3-(5-(6-(Piperidin-1-yl)pyrimidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid is a complex organic compound that features a unique arrangement of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(6-(Piperidin-1-yl)pyrimidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a][1,4]diazepine structure, followed by the introduction of the piperidinyl and pyrimidinyl groups. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the compound meets the required specifications for further use .
Chemical Reactions Analysis
Types of Reactions
3-(5-(6-(Piperidin-1-yl)pyrimidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
3-(5-(6-(Piperidin-1-yl)pyrimidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-(6-(Piperidin-1-yl)pyrimidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins involved in signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share a similar pyrimidinyl-piperidinyl structure and are also studied for their biological activities.
Indole derivatives: These compounds have a different core structure but are similarly investigated for their wide range of biological activities.
Uniqueness
3-(5-(6-(Piperidin-1-yl)pyrimidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid is unique due to its combination of the pyrazolo[1,5-a][1,4]diazepine core with piperidinyl and pyrimidinyl groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H26N6O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[5-(6-piperidin-1-ylpyrimidin-4-yl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid |
InChI |
InChI=1S/C19H26N6O2/c26-19(27)6-5-15-11-16-13-24(9-4-10-25(16)22-15)18-12-17(20-14-21-18)23-7-2-1-3-8-23/h11-12,14H,1-10,13H2,(H,26,27) |
InChI Key |
PKBKNIMBEBYHJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCCN4C(=CC(=N4)CCC(=O)O)C3 |
Origin of Product |
United States |
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